5-Nitrobenzo[b]thiophene chemical properties and structure
5-Nitrobenzo[b]thiophene chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of 5-Nitrobenzo[b]thiophene. This nitro-aromatic heterocyclic compound serves as a crucial building block in medicinal chemistry, particularly in the development of novel therapeutic agents.
Core Chemical and Physical Properties
5-Nitrobenzo[b]thiophene is a solid, light yellow to brown substance at room temperature. Its core structure consists of a benzene ring fused to a thiophene ring, with a nitro group substituted at the 5-position. This substitution significantly influences the molecule's electronic properties and reactivity.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 4965-26-8 | [1][2][3] |
| Molecular Formula | C₈H₅NO₂S | [1][2][3] |
| Molecular Weight | 179.20 g/mol | [1][4] |
| Melting Point | 149-150 °C | |
| Boiling Point | 324.6 ± 15.0 °C (Predicted) | |
| Appearance | Light yellow to brown solid | |
| Solubility | Soluble in common organic solvents | [3] |
Structural Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 5-nitro-1-benzothiophene | |
| SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])C=CS2 | |
| InChI | InChI=1S/C8H5NO2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H | |
| InChIKey | NOVKHIQVXQKSRL-UHFFFAOYSA-N | [4] |
Molecular Structure and Spectroscopic Analysis
The structure of 5-Nitrobenzo[b]thiophene has been elucidated through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group.
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¹³C NMR: The carbon NMR spectrum will display distinct peaks for the eight carbon atoms in the molecule. The carbons closer to the nitro group and the sulfur atom will exhibit characteristic downfield shifts.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Nitrobenzo[b]thiophene is characterized by strong absorption bands corresponding to the nitro group.[5]
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Asymmetric NO₂ Stretch: Typically observed in the region of 1550-1490 cm⁻¹.
-
Symmetric NO₂ Stretch: Typically observed in the region of 1355-1315 cm⁻¹.
Other characteristic peaks for the aromatic C-H and C=C stretching, as well as the C-S stretching vibrations of the thiophene ring, would also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. The mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight of 179.20.[4] Fragmentation patterns of benzothiophene derivatives can involve cleavage of the thiophene ring and loss of the nitro group.[5]
Experimental Protocols
Synthesis of 5-Nitrobenzo[b]thiophene
A common method for the synthesis of nitro-substituted benzothiophenes involves the nitration of the parent benzothiophene. The regioselectivity of the nitration is highly dependent on the reaction conditions.[5] While a specific detailed protocol for 5-Nitrobenzo[b]thiophene is not explicitly available, a general procedure can be adapted from the synthesis of related compounds.[6]
Hypothetical Synthetic Protocol:
-
Dissolution: Dissolve benzo[b]thiophene in a suitable solvent, such as acetic anhydride, in a flask equipped with a stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Preparation of Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling.
-
Nitration: Add the nitrating mixture dropwise to the cooled benzothiophene solution while maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture over crushed ice and stir until the ice has melted.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Note: This is a generalized protocol and requires optimization for the specific synthesis of 5-Nitrobenzo[b]thiophene.
Reactivity and Biological Significance
5-Nitrobenzo[b]thiophene is a key intermediate in the synthesis of a wide range of biologically active molecules.[4] The nitro group can be readily reduced to an amino group, which can then be further functionalized to create a diverse library of derivatives.
Role in Drug Development
Derivatives of 5-Nitrobenzo[b]thiophene have shown significant potential as:
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Anticancer Agents: Many benzothiophene analogs exhibit potent cytotoxic activity against various human cancer cell lines.[1][7] The mechanism of action often involves the inhibition of tubulin polymerization, a critical process for cell division, or the inhibition of protein kinases involved in cancer cell proliferation and survival.[8][9][10]
-
Anti-inflammatory and Analgesic Agents: Certain derivatives have been evaluated for their anti-inflammatory and analgesic properties, potentially acting through the inhibition of enzymes like 5-lipoxygenase.[4]
-
Antimicrobial Agents: The benzothiophene scaffold is present in numerous compounds with demonstrated activity against pathogenic bacteria and fungi.
The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of 5-Nitrobenzo[b]thiophene derivatives.
Caption: Experimental workflow for the synthesis and biological evaluation of 5-Nitrobenzo[b]thiophene derivatives.
This logical flow highlights the journey from the basic chemical synthesis to the identification of potentially therapeutic lead compounds. The versatility of the 5-Nitrobenzo[b]thiophene core makes it an attractive scaffold for the development of new drugs targeting a range of diseases.
References
- 1. oiccpress.com [oiccpress.com]
- 2. americanelements.com [americanelements.com]
- 3. scbt.com [scbt.com]
- 4. 5-Nitrobenzo[b]thiophene CAS 4965-26-8|BLD Pharm [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
